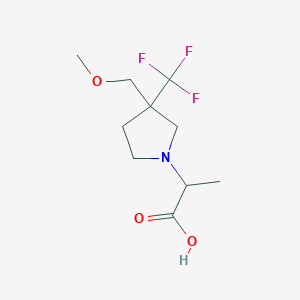

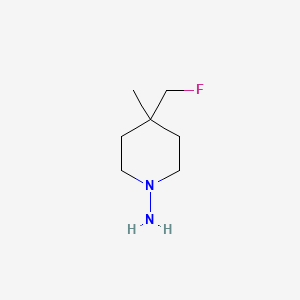

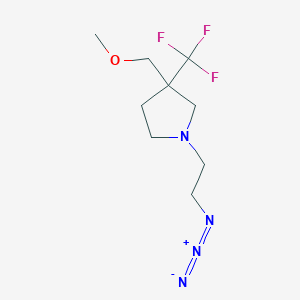

3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Overview

Description

3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylic acid amide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter dopamine and has been found to have numerous biochemical and physiological effects on the body.

Scientific Research Applications

Synthesis of Neuroleptic Agents

This compound has been utilized in the synthesis of neuroleptic agents, specifically butyrophenones, which are crucial for metabolic studies. The synthesis involves a complex reaction scheme starting with Mannich reaction and Grignard reaction, followed by hydrogenolysis and condensation processes. The synthesized neuroleptic agent was aimed for use in metabolic studies, highlighting the compound's role in developing agents for neurological disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).

Creation of Trifluoromethyl-Containing Mimetics

Research has focused on hydrogenating similar structures to produce piperidinones, which are then utilized to synthesize novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This demonstrates the compound's utility in creating mimetics with potential therapeutic applications, especially for conditions requiring ornithine analogues or thalidomide mimetics (Tolmachova et al., 2011).

Antidepressant Activity Evaluation

The compound has been explored for its antidepressant activity through the preparation of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors). This research underlines the compound's potential in developing new antidepressant drugs, contributing to the options available for managing depression (Kiran Kumar et al., 2004).

Azirine Strategy for Aminopyrroles

The azirine ring expansion strategy was employed using a trifluoromethyl-containing building block derived from the compound for the preparation of aminopyrroles. This synthesis pathway indicates the compound's role in creating structurally diverse aminopyrroles, potentially useful in various pharmacological applications (Khlebnikov et al., 2018).

Glycosidase Inhibitory Study

In the realm of glycosidase inhibition, which is a crucial area for treating disorders like diabetes, the compound has contributed to the synthesis of polyhydroxylated indolizidines. These synthesized compounds were evaluated as potential glycosidase inhibitors, showcasing the compound's importance in developing treatments for diseases where glycosidase activity is a concern (Baumann et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

3-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(16)2-5-14(6-3-8)7(15)1-4-13/h16H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACFMLLMAJTDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477355.png)

![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)